molecular formula C23H27ClN2O8 B4012818 (3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

Cat. No.: B4012818
M. Wt: 494.9 g/mol
InChI Key: ZKBXVZSVPLQGIF-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a 3-chlorophenyl group and a 2,4,5-trimethoxyphenylmethyl group, along with an oxalic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 3-chlorobenzoyl chloride under basic conditions to form (3-chlorophenyl)piperazin-1-ylmethanone.

    Introduction of the Trimethoxyphenyl Group: The next step involves the reaction of the intermediate with 2,4,5-trimethoxybenzyl chloride in the presence of a base to yield the desired compound.

    Formation of the Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and aromatic groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4.C2H2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15;3-1(4)2(5)6/h4-6,11-13H,7-10,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBXVZSVPLQGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid
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(3-Chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

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